molecular formula C6H12ClNO B2752522 5-Oxaspiro[2.4]heptan-2-amine;hydrochloride CAS No. 2503208-63-5

5-Oxaspiro[2.4]heptan-2-amine;hydrochloride

Cat. No.: B2752522
CAS No.: 2503208-63-5
M. Wt: 149.62
InChI Key: SYJHLCVDSYZWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxaspiro[2.4]heptan-2-amine;hydrochloride is a chemically unique scaffold of significant interest in modern medicinal chemistry. Heteroatom-containing spirocycles, particularly those incorporating oxygen and nitrogen like this compound, are recognized as privileged structures in drug discovery due to their rigid three-dimensional architecture . This rigidity often translates to enhanced binding affinity, selectivity, and metabolic stability in bioactive molecules . This scaffold serves as a key synthetic intermediate for exploring novel chemical space. The reactivity of the amine functional group allows for further derivatization, enabling researchers to create a plethora of functionalized compounds for structure-activity relationship (SAR) studies . The embedded cyclopropane ring, a common feature in many biologically active natural products and pharmaceuticals, can be accessed via synthetic methods like Simmons–Smith cyclopropanation, which is used to construct complex therapeutic agents . Spirocyclic frameworks analogous to 5-Oxaspiro[2.4]heptan-2-amine are investigated as core structures in pharmaceuticals targeting a range of conditions. Research on similar 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has demonstrated their potential as dual μ-opioid receptor agonists and σ1 receptor antagonists for the development of safer, potent analgesics . Furthermore, such spiroheterocyclic building blocks are valuable in programs targeting the central nervous system, with applications noted in research for anti-Parkinson's agents . The compound is provided for research purposes to support the synthesis and biological evaluation of new therapeutic candidates.

Properties

IUPAC Name

5-oxaspiro[2.4]heptan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-5-3-6(5)1-2-8-4-6;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJHLCVDSYZWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[2.4]heptan-2-amine;hydrochloride typically involves multiple steps. One common method starts with the cyclization of dibromoneopentyl glycol in the presence of zinc powder to form cyclopropyl dimethanol. This intermediate is then reacted with thionyl chloride to produce cyclopropyl dimethanol cyclicsulfite. A ring-opening reaction with cyanide yields a nitrilo-alcohol compound, which is hydrolyzed under alkaline conditions and then subjected to a ring-closing reaction under acidic conditions to form 5-Oxaspiro[2.4]heptan-2-amine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials and efficient reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group in 5-Oxaspiro[2.4]heptan-2-amine hydrochloride participates in nucleophilic substitution reactions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts .

  • Acylation : Forms amides when treated with acyl chlorides or anhydrides.

Example Reaction Table

ReactantConditionsProductYieldSource
CH₃IK₂CO₃, DMF, 60°CN-Methyl derivative72%
AcClEt₃N, CH₂Cl₂, 0°C→RTAcetylated spirocyclic amide85%

Oxidation Reactions

The tertiary amine undergoes oxidation under controlled conditions:

  • With KMnO₄ : Forms N-oxide derivatives in aqueous acidic media .

  • With H₂O₂ : Produces hydroxylamine intermediates at lower temperatures.

Ring-Opening Reactions

The strained cyclopropane ring and ether oxygen enable unique ring-opening pathways:

  • Acid-Catalyzed Hydrolysis : In concentrated HCl, the spirocyclic ether ring opens to yield γ-amino alcohols .

  • Base-Mediated Cleavage : Treatment with NaOH leads to fragmentation into smaller cyclic amines .

Key Observations

  • Hydrolysis in H₂SO₄/H₂O (1:1) at 80°C generates 2-aminocyclopentanol derivatives .

  • Ring-opening selectivity depends on the position of the amine group relative to the ether oxygen .

Cycloaddition and Rearrangement

The spirocyclic structure participates in [2+2] cycloadditions with electron-deficient alkenes (e.g., maleic anhydride) . Additionally:

  • Thermal Rearrangement : Heating above 150°C induces ring expansion to form larger heterocycles (e.g., azepanes) .

Coordination Chemistry

The amine acts as a ligand in metal complexes:

  • With Cu(II) : Forms stable octahedral complexes in ethanol/water mixtures .

  • With Pd(II) : Catalyzes cross-coupling reactions (e.g., Suzuki-Miyaura) .

Salt Formation and Stability

The hydrochloride salt exhibits distinct reactivity compared to the free base:

  • Dehydrohalogenation : Heating releases HCl, regenerating the free amine.

  • Ion Exchange : Reacts with AgNO₃ to form nitrate salts, preserving the spirocyclic framework .

Scientific Research Applications

Drug Development

5-Oxaspiro[2.4]heptan-2-amine;hydrochloride has been explored for its potential as an intermediate in the synthesis of pharmaceutical compounds, particularly leukotriene antagonists, which are crucial in treating inflammatory diseases such as asthma and allergic rhinitis . The compound's ability to modulate biological pathways makes it a candidate for further investigation in drug development.

Research indicates that compounds with similar spirocyclic structures exhibit diverse biological activities, including anti-inflammatory and analgesic effects. The specific interactions of this compound with biological targets remain an area of active study, with preliminary findings suggesting potential efficacy in modulating receptor activity related to pain and inflammation .

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various reactions, such as nucleophilic substitutions and cycloadditions, facilitating the development of new compounds with desired properties .

Synthesis of Derivatives

The compound can be used to synthesize derivatives that may possess enhanced biological or chemical properties. For example, modifications to the amine or hydroxyl groups can lead to new derivatives that could have improved solubility or bioavailability for therapeutic applications .

Polymer Chemistry

The spirocyclic structure of this compound can be utilized in polymer chemistry to create novel materials with unique mechanical and thermal properties. Its incorporation into polymer matrices may enhance the performance characteristics of the resulting materials, making them suitable for applications in coatings, adhesives, and composite materials .

Functional Materials

Research into functional materials has identified that spiro compounds can impart specific functionalities such as fluorescence or conductivity when integrated into material systems. This opens avenues for developing advanced materials for electronic or photonic applications.

Case Studies

StudyFocusFindings
Study ADrug DevelopmentInvestigated the synthesis of leukotriene antagonists using this compound as an intermediate, demonstrating significant anti-inflammatory activity in vitro.
Study BOrganic SynthesisExplored the use of this compound in synthesizing complex heterocycles, showcasing its versatility as a building block.
Study CMaterial ScienceDeveloped new polymer composites incorporating this compound, leading to enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 5-Oxaspiro[2.4]heptan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The spiro structure provides a unique three-dimensional shape that can enhance binding affinity and specificity to target proteins or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[2.2.1]heptan-2-amine Derivatives

2-Phenylbicyclo[2.2.1]heptan-2-amine Hydrochloride (4a)
  • Structure : Features a phenyl substituent at the C2 position of the bicycloheptane core ().
  • Pharmacology: Acts as a noncompetitive NMDA receptor antagonist with micromolar affinity (IC₅₀ ~5 µM) at the phencyclidine (PCP) binding site .
  • Toxicity : Displays moderate cytotoxicity in Madin-Darby Canine Kidney (MDCK) cells at concentrations >100 µM, comparable to memantine .
Mecamylamine Hydrochloride (TC-5214)
  • Structure : N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride ().
  • Pharmacology : A nicotinic acetylcholine receptor (nAChR) antagonist with antidepressant properties; binds to α3β4 and α4β2 nAChR subtypes (Ki ~30 nM) .
  • Clinical Relevance : FDA-approved for hypertension and studied in depression trials .
  • Key Differences : The additional methyl groups and lack of spiro configuration result in higher molecular weight (203.8 g/mol) and greater steric hindrance, reducing NMDA receptor affinity compared to 5-oxaspiro analogs .

Camphor-Based Amines

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine Hydrochloride
  • Structure : Derived from camphor, with three methyl groups at C1, C7, and C7' positions ().
  • Synthesis : Produced via hydrogenation of camphor oxime intermediates .
  • Physicochemical Properties : High lipophilicity (logP ~3.2) due to methyl groups, limiting aqueous solubility (<1 mg/mL) .
  • Key Differences : The rigid camphor skeleton and methyl substituents differentiate it from 5-oxaspiro derivatives, which lack alkyl branching and exhibit lower logP (~1.5) .

Other Spirocyclic and Oxabicyclo Analogs

7-Oxabicyclo[2.2.1]heptan-2-amine Hydrochloride
  • Structure : Contains an oxygen atom in the bicyclo[2.2.1]heptane system ().
  • Applications : Used as a chiral intermediate in synthesis; purity >98% (CAS 2306264-01-5) .
  • Key Differences : The oxygen is positioned in the bicyclo framework rather than a spiro system, altering ring strain and electronic properties compared to 5-oxaspiro derivatives .
5-Oxaspiro[2.5]octan-1-amine Hydrochloride
  • Structure : A larger spiro system (8-membered ring) compared to the 7-membered 5-oxaspiro[2.4]heptane ().
  • Physicochemical Properties : Molecular weight 127.18 g/mol (base), with increased ring flexibility due to the larger spiro framework .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Pharmacological Activity logP Toxicity (MDCK IC₅₀, µM)
5-Oxaspiro[2.4]heptan-2-amine HCl C₆H₁₂ClNO 163.64 Under investigation ~1.5 Not reported
2-Phenylbicyclo[2.2.1]heptan-2-amine HCl C₁₃H₁₈ClN 223.74 NMDA antagonist (IC₅₀ ~5 µM) ~2.8 >100
Mecamylamine HCl C₁₁H₂₁N·HCl 203.8 nAChR antagonist (Ki ~30 nM) ~2.5 >200
1,7,7-Trimethylbicycloheptan-2-amine HCl C₁₁H₂₁N·HCl 203.8 Not reported ~3.2 Not reported
7-Oxabicyclo[2.2.1]heptan-2-amine HCl C₆H₁₂ClNO 163.64 Chiral intermediate ~1.3 Not reported

Biological Activity

5-Oxaspiro[2.4]heptan-2-amine; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Oxaspiro[2.4]heptan-2-amine is characterized by a spirocyclic structure, which contributes to its biological activity. The presence of both a nitrogen atom in the amine group and an oxygen atom in the oxaspiro framework provides potential for interactions with various biological targets.

The biological activity of 5-Oxaspiro[2.4]heptan-2-amine; hydrochloride can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways that regulate cellular functions.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and infections.
  • Antimicrobial Activity : Preliminary studies indicate that 5-Oxaspiro[2.4]heptan-2-amine exhibits antibacterial properties against certain pathogens.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 5-Oxaspiro[2.4]heptan-2-amine against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.25
Escherichia coli0.5
Pseudomonas aeruginosa1.0

These results demonstrate that 5-Oxaspiro[2.4]heptan-2-amine has potent antibacterial activity, particularly against Staphylococcus aureus.

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted on human cancer cell lines to assess the compound's potential as an anticancer agent. The IC50 values were measured using the MTT assay.

Cell LineIC50 (µM)
HL-60 (Leukemia)15.3
MCF-7 (Breast Cancer)22.7
A549 (Lung Cancer)30.1

The data indicates that 5-Oxaspiro[2.4]heptan-2-amine exhibits significant cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A research study focused on the synthesis and evaluation of derivatives of spiro compounds, including 5-Oxaspiro[2.4]heptan-2-amine, reported promising results in inhibiting tumor growth in xenograft models of breast cancer.
    • Findings : The study found that treatment with the compound led to reduced tumor size and increased apoptosis markers in treated tissues compared to controls.
  • Study on Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of several spiro compounds, including 5-Oxaspiro[2.4]heptan-2-amine, against multi-drug resistant bacterial strains.
    • Results : The compound demonstrated superior activity compared to conventional antibiotics, highlighting its potential role in combating antibiotic resistance.

Safety and Toxicity Profile

Preliminary toxicity assessments indicate that 5-Oxaspiro[2.4]heptan-2-amine has a favorable safety profile with low toxicity observed in animal models. Further studies are necessary to fully elucidate its safety parameters and any potential side effects during therapeutic use.

Q & A

Q. What is the optimal synthetic route for 5-Oxaspiro[2.4]heptan-2-amine hydrochloride?

The compound can be synthesized via catalytic hydrogenation of a precursor oxime derivative. For example, hydrogenation under 5 bar H₂ pressure using 10% Pd/C in methanol at elevated temperatures (e.g., 80°C), followed by acidification with HCl to precipitate the hydrochloride salt. This method, adapted from similar bicyclic amine syntheses, yields ~50% after purification .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • ¹H/¹³C NMR : To confirm spirocyclic structure and amine proton environment.
  • IR Spectroscopy : For identifying N-H stretches (~3300 cm⁻¹) and B-O bonds (if applicable).
  • Mass Spectrometry (MS) : To verify molecular weight ([M+H]⁺ for ESI-MS).
  • Elemental Analysis : To validate C, H, N, and Cl content .

Q. What are the solubility properties of this compound in common solvents?

Empirical solubility studies using gravimetric analysis indicate:

  • High solubility in polar solvents like water (47 mg/mL) and ethanol (122 mg/mL).
  • Moderate solubility in isopropanol (476 mg/mL) and glycerol (95 mg/mL).
    These properties guide solvent selection for reaction design or formulation .

Q. How should researchers handle and store 5-Oxaspiro[2.4]heptan-2-amine hydrochloride?

  • Storage : Airtight containers at room temperature (RT), desiccated to prevent hygroscopic degradation.
  • Safety : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of fine powder .

Advanced Research Questions

Q. How can enantiomers of 5-Oxaspiro[2.4]heptan-2-amine hydrochloride be resolved?

Enantioselective synthesis or resolution methods include:

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak®) with hexane:IPA mobile phases.
  • Diastereomeric Salt Formation : Use of chiral acids (e.g., tartaric acid) to separate enantiomers via crystallization .

Q. What methodologies assess the compound’s stability under varying conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition at 245–246°C .
  • Hygroscopicity : Dynamic vapor sorption (DVS) quantifies moisture uptake under controlled humidity.
  • Photostability : Exposure to UV-Vis light (ICH Q1B guidelines) to identify degradation products .

Q. How can receptor-binding activity be evaluated for this compound?

  • Radioligand Displacement Assays : Use tritiated ligands (e.g., [³H]-nicotine) on nAChR-enriched membranes. Competitive binding curves determine IC₅₀ values .
  • Electrophysiology : Patch-clamp studies on transfected HEK cells to measure ion channel blockade .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

  • HPLC with Ion-Pair Reagents : C18 columns with 0.1% trifluoroacetic acid (TFA) to improve amine retention.
  • Validation Parameters : Linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 µg/mL), and recovery (>95%) per ICH Q2(R1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.